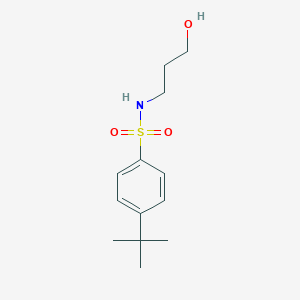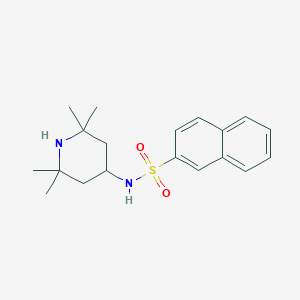
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as TBNHPS, this sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of TBNHPS involves its ability to bind to metal ions and undergo a conformational change, leading to changes in its fluorescence properties. TBNHPS has also been shown to selectively inhibit carbonic anhydrase IX through binding to its active site.
Biochemical and Physiological Effects:
TBNHPS has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. TBNHPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its potential effects on normal cells and tissues.
実験室実験の利点と制限
TBNHPS has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has been shown to have minimal toxicity. TBNHPS also has potential applications in metal ion binding and pH-sensitive fluorescence imaging. However, its selectivity and specificity for certain targets need to be further investigated.
将来の方向性
There are several future directions for the use of TBNHPS in scientific research. It has potential applications in metal ion binding and pH-sensitive fluorescence imaging, as well as in the development of selective inhibitors for carbonic anhydrase IX. Further studies are needed to determine its potential effects on normal cells and tissues, as well as its selectivity and specificity for certain targets. TBNHPS may also have potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Conclusion:
In conclusion, 4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide has potential applications in scientific research, including metal ion binding, pH-sensitive fluorescence imaging, and the development of selective inhibitors for carbonic anhydrase IX. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further studies are needed to determine its potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
合成法
TBNHPS can be synthesized through various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-(3-hydroxypropyl)amine in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
TBNHPS has been studied for its potential applications in scientific research. It has been used as a ligand for metal ion binding and as a pH-sensitive fluorescent probe for imaging intracellular pH changes. TBNHPS has also been studied for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer cells.
特性
製品名 |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC名 |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)14-9-4-10-15/h5-8,14-15H,4,9-10H2,1-3H3 |
InChIキー |
XJKZJNYVEONNCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)

![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

